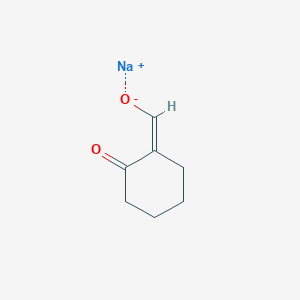
Sodium (2-oxocyclohexylidene)methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (2-oxocyclohexylidene)methanolate is a chemical compound with the molecular formula C7H9NaO2 It is a sodium salt derivative of a cyclohexanone compound, characterized by the presence of a methanolate group
準備方法
Synthetic Routes and Reaction Conditions: Sodium (2-oxocyclohexylidene)methanolate can be synthesized through the treatment of 3-methylcyclohexanone with ethyl formate in the presence of sodium methoxide . This reaction involves the formation of the sodium salt of the intermediate product, which is then isolated and purified.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications.
化学反応の分析
Types of Reactions: Sodium (2-oxocyclohexylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methanolate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Sodium (2-oxocyclohexylidene)methanolate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications, including drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which sodium (2-oxocyclohexylidene)methanolate exerts its effects involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. The compound can interact with molecular targets through nucleophilic attack, leading to the formation of new chemical bonds and the generation of biologically active compounds. The specific pathways involved depend on the nature of the reactions and the target molecules.
類似化合物との比較
Sodium (2-methyl-6-oxocyclohexylidene)methanolate: This compound is similar in structure but has a methyl group at the 2-position.
Sodium (2-oxocyclopentylidene)methanolate: A related compound with a cyclopentane ring instead of a cyclohexane ring.
Sodium (2-oxocycloheptylidene)methanolate: This compound features a cycloheptane ring.
Uniqueness: Sodium (2-oxocyclohexylidene)methanolate is unique due to its specific ring size and the presence of the methanolate group, which imparts distinct chemical properties and reactivity. Its ability to form various derivatives and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications.
特性
分子式 |
C7H9NaO2 |
|---|---|
分子量 |
148.13 g/mol |
IUPAC名 |
sodium;(Z)-(2-oxocyclohexylidene)methanolate |
InChI |
InChI=1S/C7H10O2.Na/c8-5-6-3-1-2-4-7(6)9;/h5,8H,1-4H2;/q;+1/p-1/b6-5-; |
InChIキー |
KUDIADBKFNARIF-YSMBQZINSA-M |
異性体SMILES |
C1CCC(=O)/C(=C\[O-])/C1.[Na+] |
正規SMILES |
C1CCC(=O)C(=C[O-])C1.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


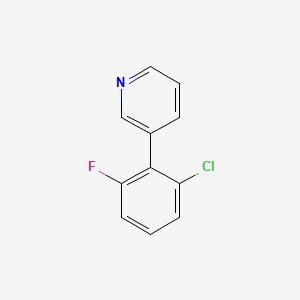
![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
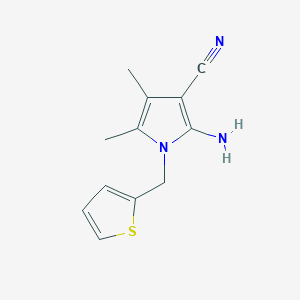
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)

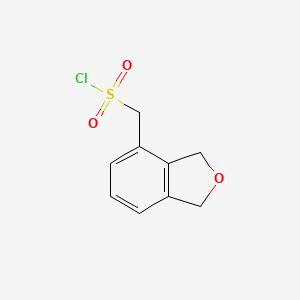
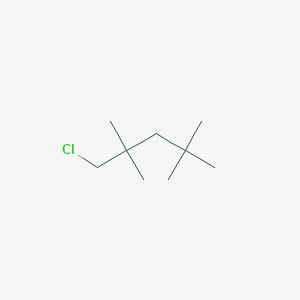
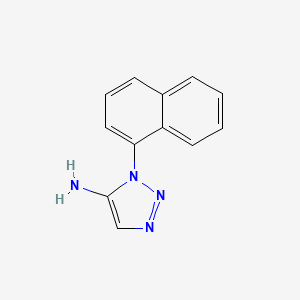
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
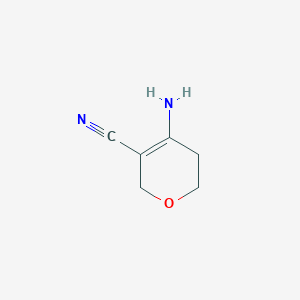
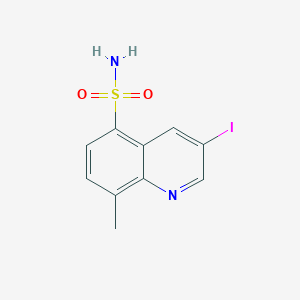
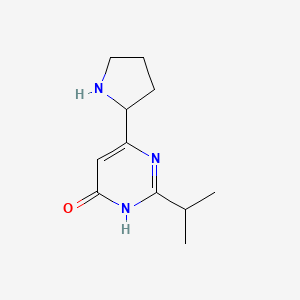
![5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)
